molecular formula C10H10BrNO2 B13356360 Methyl 5-bromoisoindoline-1-carboxylate

Methyl 5-bromoisoindoline-1-carboxylate

Cat. No.: B13356360
M. Wt: 256.10 g/mol
InChI Key: XZRVAGRSRIIBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromoisoindoline-1-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom in the 5-position of the isoindoline ring enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromoisoindoline-1-carboxylate typically involves the bromination of isoindoline derivatives. One common method is the bromination of N-methyl isoindoline-1-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination process, reducing the formation of by-products and improving the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromoisoindoline-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives.

    Reduction Reactions: The ester group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted isoindoline derivatives.

    Oxidation Reactions: Formation of isoindolinone derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 5-bromoisoindoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromoisoindoline-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of the bromine atom can enhance the compound’s binding affinity and selectivity towards its target molecules. The exact pathways involved may vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloroisoindoline-1-carboxylate
  • Methyl 5-fluoroisoindoline-1-carboxylate
  • Methyl 5-iodoisoindoline-1-carboxylate

Uniqueness

Methyl 5-bromoisoindoline-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

methyl 5-bromo-2,3-dihydro-1H-isoindole-1-carboxylate

InChI

InChI=1S/C10H10BrNO2/c1-14-10(13)9-8-3-2-7(11)4-6(8)5-12-9/h2-4,9,12H,5H2,1H3

InChI Key

XZRVAGRSRIIBPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=C(CN1)C=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.